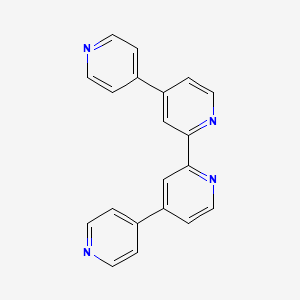

4,4':2',2'':4'',4'''-季吡啶

描述

4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine, also known as Qtpy, is a compound with the molecular formula C20H14N4 . It is a type of pyridine derivative that can be viewed as bipyridine decorated with two pyridyl substituents .

Synthesis Analysis

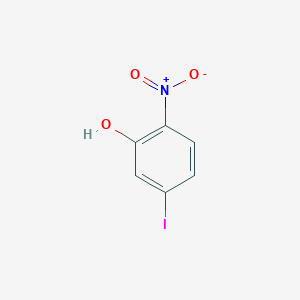

Qtpy is an important bridging ligand used in synthetic inorganic chemistry for the development of many transition-metal complexes (TMCs) employed as DNA-binding probes . The first report of Qtpy dates back to 1938 when Burstall and colleagues obtained the ligand as a by-product of the reaction between 4,40-bipyridine (4,40-bpy) and iodine .Molecular Structure Analysis

Qtpy crystallizes in the triclinic P1 space group and has half of the molecule in the asymmetric unit, corresponding to 4,40-bipyridine (4,40-bpy) that serves as the building block for the molecule . The 4,40-bpy ligands are highly rigid, displaying values lower than the linear bond angle of 180 .Chemical Reactions Analysis

Qtpy is used as a building block for the construction of oligo-nuclear supramolecular assemblies of photoactive and redox-active chromophoric sites . It is one of the only instances of a ligand formed from two fused bpy units whose coordination chemistry has been widely explored .Physical And Chemical Properties Analysis

Qtpy is a colorless solid . It has a molecular formula of C20H14N4, an average mass of 310.352 Da, and a monoisotopic mass of 310.121857 Da .科学研究应用

螺旋体形成和空间控制

当 4,4':2',2'':4'',4'''-季吡啶衍生物不对称地取代烷基时,有助于形成双铜(I)双螺旋体。取代基之间的空间相互作用导致螺旋异构体的形成选择性。这些相互作用对于控制螺旋体的方向异构性至关重要,这对于理解化学中的分子相互作用和自组装过程非常重要 (Constable、Heirtzler、Neuburger 和 Zehnder,1997).

金属配合物中的配位行为

该化合物可用作配位金属离子的配体。例如,它在与钌 (II) 和钯 (II) 形成配合物中的作用已得到表征。这些配合物展示了配体以特定方式配位的 ability,影响所得金属配合物的性质和行为 (Constable 和 Ward,1990).

在材料科学中的应用

4,4':2',2'':4'',4'''-季吡啶衍生物用于材料科学,特别是在环境响应型化合物和材料的开发中。它们的氧化还原活性和电致变色能力被用于制造多功能材料,例如对环境或溶剂条件变化做出响应的显色材料 (Papadakis,2019).

光催化析氢

当 4,4':2',2'':4'',4'''-季吡啶的变体在钌配合物中使用时,在光催化析氢中显示出潜力。该配合物可在包括红光区域在内的宽光谱范围内有效捕获光,从而通过光催化提高其产氢效率 (Rousset、Chartrand、Ciofini、Marvaud 和 Hanan,2015).

未来方向

属性

IUPAC Name |

4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-7-21-8-2-15(1)17-5-11-23-19(13-17)20-14-18(6-12-24-20)16-3-9-22-10-4-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZDJOZMAOJQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4':2',2'':4'',4'''-Quaterpyridine | |

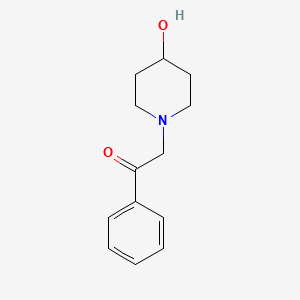

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

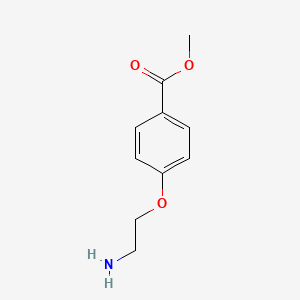

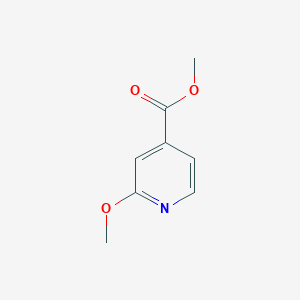

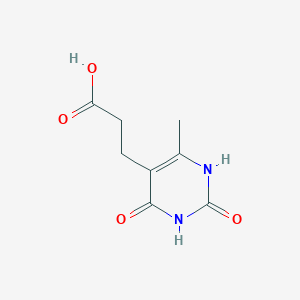

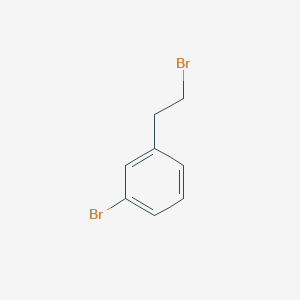

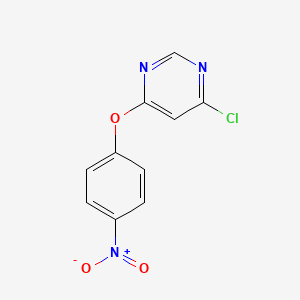

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)